Methyl 2-[(2-carbamoylphenyl)amino]diazenylbenzoate
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Description
Methyl 2-[(2-carbamoylphenyl)amino]diazenylbenzoate is a useful research compound. Its molecular formula is C15H14N4O3 and its molecular weight is 298.30 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-[(2-carbamoylphenyl)amino]diazenylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Chemical Formula : C12H12N4O3
Molecular Weight : 252.25 g/mol
IUPAC Name : this compound
The compound features a diazenyl group, which is known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.
Biological Activity Overview
This compound has been studied for its potential therapeutic effects. Key areas of research include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways related to cell survival and apoptosis.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antimicrobial efficacy.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | IC50 = 15 µM | |
Antimicrobial | MIC = 32 µg/mL (S. aureus) |
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits enzymes involved in cancer proliferation |
ROS Generation | Induces oxidative stress leading to apoptosis |
Signaling Pathway Modulation | Alters pathways related to cell survival |
Properties
CAS No. |
53017-94-0 |
---|---|
Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
methyl 2-[(2-carbamoylanilino)diazenyl]benzoate |
InChI |
InChI=1S/C15H14N4O3/c1-22-15(21)11-7-3-5-9-13(11)18-19-17-12-8-4-2-6-10(12)14(16)20/h2-9H,1H3,(H2,16,20)(H,17,18) |
InChI Key |
WDUPACPRQFPDQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=NNC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.